7,7-dimethylspiro[3.5]nonan-2-one
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Overview
Description
7,7-Dimethylspiro[3.5]nonan-2-one is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethylspiro[3.5]nonan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a ketone with a suitable diene in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7,7-Dimethylspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 7,7-dimethylspiro[3.5]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethylbicyclo[3.3.1]nonan-2-one
- 7,7-Dimethyltricyclo[3.3.1.1^3,7]decane-2-one
Uniqueness
7,7-Dimethylspiro[3.5]nonan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
2384680-04-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
7,7-dimethylspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h3-8H2,1-2H3 |
InChI Key |
LVGCQQNLTFZVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC(=O)C2)C |
Purity |
95 |
Origin of Product |
United States |
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